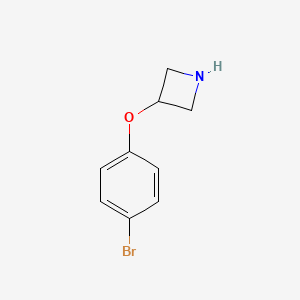

3-(4-Bromophenoxy)azetidine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(4-bromophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLCPBKLVSGXQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647909 | |

| Record name | 3-(4-Bromophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954224-25-0 | |

| Record name | 3-(4-Bromophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Significance of Azetidine Heterocycles in Drug Discovery and Chemical Biology

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in medicinal chemistry. rsc.orgnih.gov Their inherent ring strain lends them a unique reactivity profile, while they maintain greater stability compared to their three-membered aziridine (B145994) counterparts. rsc.org This balance of reactivity and stability makes them attractive scaffolds for the development of novel therapeutic agents. nih.gov

The incorporation of the azetidine (B1206935) motif can significantly influence the physicochemical properties of a molecule, such as its polarity and three-dimensional structure. chemrxiv.orgacs.org These modifications can, in turn, impact a compound's biological activity, metabolic stability, and pharmacokinetic profile. nih.gov Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimicrobial, and anticancer properties. nih.govmedcraveonline.com The versatility of the azetidine ring allows for its use as a central scaffold or as a substituent to modulate the properties of larger, more complex molecules. rsc.orglifechemicals.com

Strategic Importance of Halogenated Phenoxy Moieties in Bioactive Compounds

The phenoxy group is a prevalent feature in many approved drugs and is considered a privileged scaffold in medicinal chemistry. nih.govmdpi.com Its presence can facilitate crucial interactions with biological targets, such as π-π stacking and hydrogen bonding through the ether oxygen. nih.gov When this moiety is further functionalized with halogens, its strategic importance in drug design is significantly amplified.

Halogenation, particularly with bromine or chlorine, can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability. sci-hub.boxnih.gov The introduction of a halogen atom can block sites of metabolism on an aromatic ring, thereby increasing the compound's in vivo half-life. sci-hub.box Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. sci-hub.box The 4-bromophenoxy group, specifically, combines the advantageous properties of the phenoxy scaffold with the electronic and steric effects of the bromine atom, making it a valuable component in the design of novel bioactive compounds.

Overview of Existing Research on 3 4 Bromophenoxy Azetidine and Its Structural Congeners

While extensive research exists on azetidine (B1206935) derivatives and halogenated phenoxy compounds individually, the specific molecule 3-(4-Bromophenoxy)azetidine is a relatively specialized area of study. Available information primarily pertains to its synthesis and its role as a chemical intermediate. For instance, it is known to be available as a hydrochloride salt and is used in various chemical synthesis applications. sigmaaldrich.com

Research on structural analogs provides valuable insights into the potential applications of this compound. For example, derivatives of 3-phenoxy-azetidine have been explored as triple reuptake inhibitors, which are of interest in the development of antidepressants. nih.gov The synthesis of various 3-substituted azetidine derivatives has been a focus of medicinal chemistry, with the aim of generating diverse molecular scaffolds for lead-like libraries targeting the central nervous system. nih.gov

Furthermore, the synthesis of related compounds, such as 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1,4-bis(4-bromophenyl)azetidin-2-one), highlights the chemical versatility of brominated phenyl-azetidine structures. researchgate.net Patents have also been filed for processes involving chiral isoxazoline (B3343090) azetidine derivatives, some of which include a 3-(4-bromophenyl)azetidine (B121925) moiety, for use as antiparasitic agents. google.com

Rationale and Scope of the Comprehensive Research Outline

Advanced Approaches for Azetidine Ring Synthesis

The construction of the strained azetidine ring requires specialized synthetic methods. Key strategies include intramolecular cyclizations to form the crucial C-N bond, cycloaddition reactions to build the four-membered ring in a single step, and conjugate addition reactions to functionalize pre-existing azetidine precursors. magtech.com.cn

Intramolecular Annulation Reactions

Intramolecular annulation, or ring-closing, reactions are a cornerstone of azetidine synthesis. These methods typically involve the formation of a carbon-nitrogen bond from an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon center separated by a suitable tether.

Reductive cyclization offers a direct route to azetidine rings from precursors like β-haloalkylimines. magtech.com.cn In this approach, the imine functionality is reduced in situ to an amine, which then undergoes intramolecular nucleophilic substitution to displace a halide and form the four-membered ring. For example, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines can be treated with a reducing agent like sodium borohydride. The reaction proceeds through the initial reduction of the imine to a secondary amine, followed by an intramolecular SN2 reaction to yield the azetidine ring. While effective, this method can sometimes lead to the formation of isomeric aziridines as side products.

Another variation involves the electroreductive cyclization of an imine with a dihaloalkane. beilstein-journals.org This process begins with the cathodic reduction of the imine to form a stable radical anion. beilstein-journals.org This nucleophilic radical anion then attacks the terminal dihaloalkane, followed by another one-electron reduction and subsequent intramolecular cyclization to yield the heterocyclic amine. beilstein-journals.org While this method has been successfully applied to the synthesis of five- and six-membered rings, its application for azetidine synthesis from 1,2-dihaloalkanes was reported to be unsuccessful, suggesting limitations in forming the more strained four-membered ring under these specific conditions. beilstein-journals.org

Table 1: Reductive Cyclization for Azetidine Synthesis

| Precursor Type | Key Reagents | Mechanism | Yield | Notes |

|---|---|---|---|---|

| Halogenated Imines | Sodium Borohydride (NaBH₄) | Imine reduction followed by intramolecular nucleophilic displacement. | 59–70% | Provides access to substituted azetidines; requires halogenated precursors. |

| Imine + Dihaloalkane | Electroreduction | Reductive formation of a radical anion, followed by intermolecular alkylation and intramolecular cyclization. beilstein-journals.org | Not successful for azetidines beilstein-journals.org | Effective for pyrrolidine (B122466) and piperidine (B6355638) synthesis. beilstein-journals.org |

The intramolecular aminolysis of epoxy amines provides a powerful and regioselective pathway to 3-hydroxyazetidines, which are key intermediates for compounds like this compound. nih.govfrontiersin.org Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as highly effective catalysts for this transformation. nih.govfrontiersin.org

The reaction involves the intramolecular ring-opening of a cis-3,4-epoxy amine. nih.govfrontiersin.org The La(OTf)₃ catalyst activates the epoxide, facilitating a regioselective nucleophilic attack by the tethered amine at the C3 position (4-exo-tet cyclization), leading to the formation of the azetidine ring. nih.gov This method is notable for its high yields and excellent regioselectivity, even with substrates containing acid-sensitive functional groups. nih.govfrontiersin.org The reaction conditions are typically mild, involving catalytic amounts of La(OTf)₃ in a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux temperature. frontiersin.org

The choice of the nitrogen substituent can influence the reaction's efficiency. Substrates with electron-rich, electron-deficient, alkyl, and even bulky tert-butyl groups on the amine all proceed to give the corresponding azetidines in high yields. frontiersin.org

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

| Entry | Solvent | Temperature | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|

| 1 | 1,2-Dichloroethane (DCE) | Reflux | 2.5 | 81 | frontiersin.org |

| 2 | Benzene | Reflux | 2.5 | 71 | frontiersin.org |

Data based on the reaction of a model cis-3,4-epoxy amine substrate. frontiersin.org

The direct cyclization of 3-amino-1-propanol derivatives via dehydration is a fundamental approach to forming the azetidine ring. organic-chemistry.org However, the poor leaving group ability of the hydroxyl group necessitates its activation. An efficient strategy involves the use of reagents that facilitate cyclodehydration under mild conditions, avoiding the use of toxic reagents while tolerating a variety of functional groups. researchgate.net For instance, N-carbamate-protected amino alcohols can undergo cyclodehydration promoted by acid. researchgate.net Another method employs (Chloromethylene)dimethylammonium chloride, which mediates the cyclodehydration of β-amino acids to form β-lactams, which can subsequently be reduced to azetidines. researchgate.net

A particularly effective one-pot method for synthesizing 1,3-disubstituted azetidines involves the reaction of primary amines with 2-substituted-1,3-propanediols. organic-chemistry.org The diol is converted in situ into a bis-triflate, a highly reactive intermediate with two excellent leaving groups, which is then readily displaced by the primary amine to form the azetidine ring. organic-chemistry.org Microwave-assisted cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium also provides a simple and efficient route to azetidines. organic-chemistry.org More recently, methods involving triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration have been developed for other heterocycles, a strategy that holds potential for azetidine synthesis. organic-chemistry.org

Cycloaddition Chemistry in Azetidine Synthesis (e.g., [2+2] Ketene-Imine Cycloadditions for β-Lactams)

[2+2] Cycloaddition reactions represent one of the most direct and atom-economical methods for constructing four-membered rings. researchgate.net The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a versatile and widely used method for synthesizing 2-azetidinones (β-lactams). mdpi.comresearchgate.net These β-lactams are crucial precursors that can be reduced to the corresponding azetidines. magtech.com.cnresearchgate.netacs.org

The reaction involves the [2+2] cycloaddition of a ketene (B1206846), often generated in situ from an acyl chloride and a tertiary amine, with an imine. mdpi.comrsc.org The mechanism is generally accepted to be a two-step process. It begins with the nucleophilic attack of the imine nitrogen on the ketene's central carbon, forming a zwitterionic intermediate. mdpi.comrsc.org This intermediate then undergoes a conrotatory 4π-electrocyclization to form the β-lactam ring. mdpi.com The stereoselectivity of the reaction is influenced by several factors, including the solvent, the order of reagent addition, and the electronic nature of the substituents on both the ketene and the imine. rsc.org A study on the synthesis of 3,3'-(ethane-1,2-diylbis(sulfanediyl))bis(1,4-bis(4-bromophenyl) azetidin-2-one) utilized the reaction of an appropriate imine with a ketene precursor to form the desired bis-β-lactam structure. researchgate.net

Table 3: Overview of Staudinger [2+2] Cycloaddition for β-Lactam Synthesis

| Ketene Source | Base | Key Features | Result |

|---|---|---|---|

| Acyl Chlorides | Tertiary Amines (e.g., Triethylamine) | Most common and general method; ketene generated in situ. mdpi.com | Versatile synthesis of variously substituted 2-azetidinones. mdpi.comresearchgate.net |

| Substituted Acetic Acids + Oxalyl Chloride | Diisopropylethylamine (DIPEA) | One-pot procedure for generating ketene from the corresponding acid. rsc.org | Effective for synthesizing complex spirocyclic β-lactams. rsc.org |

| Acyl Chlorides | Microwave Irradiation | Can accelerate the reaction and improve yields. mdpi.com | High stereoselectivity can be achieved with chiral auxiliaries. mdpi.com |

Michael-Type Addition Reactions for Azetidine Building Blocks

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation and the synthesis of functionalized azetidines. researchgate.netmdpi.com This strategy is particularly useful for preparing 3-substituted azetidine derivatives. mdpi.comnih.gov

A general approach involves the reaction of a methyl 2-(N-Boc-azetidin-3-ylidene)acetate with various nitrogen-containing heterocycles. mdpi.comnih.gov The starting α,β-unsaturated ester, which contains the azetidine ring, is prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction. mdpi.comnih.gov The subsequent aza-Michael addition is typically catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like acetonitrile. mdpi.com This reaction allows for the introduction of a wide range of substituents at the 3-position of the azetidine ring, including other heterocyclic amines like pyrazole (B372694), imidazole, and even another azetidine ring. mdpi.com The reaction with heterocyclic aromatic amines often requires longer reaction times compared to aliphatic amines but can still provide good to excellent yields. mdpi.com This methodology provides access to novel heterocyclic amino acid derivatives containing the azetidine scaffold. mdpi.commdpi.com

Table 4: Aza-Michael Addition for the Synthesis of 3-Substituted Azetidines

| Nucleophile (NH-Heterocycle) | Conditions | Yield (%) | Ref |

|---|---|---|---|

| Azetidine | DBU, Acetonitrile, 65 °C, 4 h | 64 | mdpi.com |

| Pyrrolidine | DBU, Acetonitrile, 65 °C, 4 h | 72 | mdpi.com |

| Piperidine | DBU, Acetonitrile, 65 °C, 4 h | 75 | mdpi.com |

| Pyrazole | DBU, Acetonitrile, 65 °C, 16 h | 83 | mdpi.com |

| 1H-Indole | DBU, Acetonitrile, 65 °C, 16 h | 55 | mdpi.com |

Data based on the reaction with methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.com

Elaboration Strategies for the 4-Bromophenoxy Substituent

The 4-bromophenoxy moiety provides a reactive handle for a variety of chemical modifications, enabling the synthesis of diverse compound libraries. Key strategies focus on the introduction of the phenoxy group, functionalization of the aryl halide, and further substitution on the aromatic ring.

Ether Formation Routes for Phenoxy Group Introduction

The formation of the ether linkage between the azetidine ring and the 4-bromophenol (B116583) is a critical step in the synthesis of the target scaffold. The most common methods involve nucleophilic substitution reactions where either the azetidine or the phenol (B47542) acts as the nucleophile.

One prevalent approach involves the reaction of a protected 3-hydroxyazetidine with 4-bromophenol under Mitsunobu conditions. For instance, the coupling of 4-bromo-2-chlorophenol (B165030) with azetidine can be achieved using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.com This method is advantageous for its mild reaction conditions, typically proceeding from 0°C to room temperature. mdpi.com

Alternatively, a Williamson-type ether synthesis can be employed. This involves the reaction of a 3-haloazetidine precursor, such as 3-chloro- or 3-bromoazetidine, with 4-bromophenol in the presence of a base. cdnsciencepub.com Common bases for this transformation include potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). sci-hub.ru The azetidine nitrogen is typically protected, often with a tert-butoxycarbonyl (Boc) group, to prevent side reactions and to facilitate selective C-O bond formation. google.com The reaction of an N-Boc-3-hydroxyazetidine with a phenol can be facilitated by bases such as sodium hydride (NaH) or potassium tert-butoxide. google.com This Sₙ2 displacement provides a direct route to the desired phenoxyazetidine framework. nih.govmolaid.com

A plausible side reaction in some syntheses is the formation of 3-alkoxyazetidines through an initial intramolecular nucleophilic displacement in a precursor, leading to a bicyclic aziridinium (B1262131) ion, which then undergoes alcoholysis. ccspublishing.org.cn

Table 1: Conditions for Ether Formation Reactions

| Nucleophile | Electrophile | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Azetidine | 4-Bromo-2-chlorophenol | DIAD, PPh₃, Anhydrous THF, 0°C to r.t. | 3-(Aryloxymethyl)azetidine | mdpi.com |

| 4-Bromophenol | 3-Halogenated azetidine | K₂CO₃, DMF | This compound | cdnsciencepub.comsci-hub.ru |

| 3-Hydroxyazetidine | Aryl halide | NaH or K-tert-butoxide | 3-Phenoxyazetidine | google.com |

Cross-Coupling Methodologies for Aryl Halide Functionalization (e.g., Suzuki-Miyaura)

The bromine atom on the phenoxy ring serves as a versatile anchor point for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly prominent for this purpose, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. googleapis.com

This reaction typically involves the coupling of the this compound substrate with a boronic acid or boronate ester in the presence of a palladium catalyst, a base, and a suitable solvent system. wikipedia.orgchalmers.sescientificupdate.com Commonly used catalyst systems include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with various phosphine (B1218219) ligands. wikipedia.orgchalmers.se The choice of base and solvent is crucial for reaction efficiency, with combinations like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in solvent mixtures such as toluene/methanol or 1,4-dioxane (B91453) being effective. wikipedia.orgchalmers.seoup.com Reactions are often heated, for instance to 100°C in 1,4-dioxane, to achieve good yields. wikipedia.orgchalmers.se

For example, the Suzuki-Miyaura coupling of a bromophenyl moiety with phenylboronic acid, catalyzed by a palladium complex, can yield the corresponding biphenyl (B1667301) derivative in high yield (e.g., 87%). mdpi.com The reaction demonstrates broad functional group tolerance, making it a powerful tool for late-stage diversification of the this compound scaffold. wikipedia.orgscientificupdate.com Besides the Suzuki-Miyaura reaction, other cross-coupling methods like the Stille and Sonogashira couplings are also applicable for functionalizing the aryl bromide. googleapis.com

Table 2: Representative Suzuki-Miyaura Reaction Conditions

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|---|---|

| Bromophenyl moiety | Phenylboronic acid | Pd complex | - | - | - | mdpi.com |

| Brominated pyrazole-azetidine | Organoboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 °C | wikipedia.orgchalmers.se |

| 4-Bromonitrobenzene | 4-Tolylboronic acid | Pd complex | Cs₂CO₃ | DMF/H₂O | r.t. | bibliomed.org |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | - | oup.com |

Regioselective Halogenation and Subsequent Transformations

Further functionalization of the this compound scaffold can be achieved by introducing additional halogen atoms onto the phenyl ring. The directing effects of the existing ether oxygen (ortho-, para-directing) and the bromine atom (ortho-, para-directing but deactivating) govern the regioselectivity of electrophilic aromatic substitution.

Given that the para-position is already occupied by the bromine atom, subsequent electrophilic halogenation is directed to the ortho-positions relative to the phenoxy ether linkage. Various methods have been developed for the regioselective ortho-bromination of para-substituted phenols. nih.gov One approach utilizes N-bromosuccinimide (NBS) in ACS-grade methanol, which can achieve mono-ortho-bromination in the presence of a catalytic amount of para-toluenesulfonic acid (p-TsOH). nih.gov Another method employs KBr with ZnAl–BrO₃⁻–layered double hydroxides as the brominating reagent, which also shows high selectivity for the para-position, or the ortho-position if the para-site is blocked. mdpi.com Amine-catalyzed ortho-bromination with NBS has also been reported to be effective. sioc-journal.cnnih.gov

Once a second halogen is introduced, for example, creating a 2,4-dibromophenoxy or 2-chloro-4-bromophenoxy moiety, it opens avenues for further selective transformations. These di-halogenated systems can undergo sequential or regioselective cross-coupling reactions, allowing for the stepwise introduction of different substituents. For instance, the differential reactivity of C-Br versus C-Cl bonds in palladium-catalyzed reactions can be exploited for selective functionalization.

Preparation of Key Precursors and Intermediates for this compound Synthesis

The synthesis of this compound relies on the availability of key functionalized azetidine precursors. The most crucial intermediates are N-protected 3-hydroxyazetidine and N-protected 3-haloazetidines.

N-Boc-3-hydroxyazetidine is a versatile and widely used precursor. Its synthesis often starts from 1-benzhydrylazetidin-3-ol. The hydroxyl group is protected, and then the benzhydryl group is removed by hydrogenolysis. The resulting free amine is then protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org Another route involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide(III) triflates, to afford hydroxyl-substituted azetidines.

The synthesis of functionalized azetidines can also commence from β-amino alcohols. A key strategy involves the chlorination of an N-disubstituted β-amino alcohol, followed by an intramolecular anionic ring-closure induced by a strong base like lithium hexamethyldisilazide (LiHMDS), to yield the azetidine ring.

3-Haloazetidines are another class of essential precursors, often prepared from 3-hydroxyazetidine. The hydroxyl group can be converted to a good leaving group (e.g., mesylate or tosylate) and then displaced by a halide, or directly converted to a halide using reagents like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).

Other important precursors include azetidine-3-carboxylic acids and their derivatives, which can be synthesized from Baylis–Hillman adducts. These precursors can be converted to 3-hydroxyazetidine via reduction of the carboxylic acid functionality.

Stereocontrolled Synthesis and Chiral Resolution of Azetidine Derivatives

The biological activity of azetidine-containing molecules is often dependent on their stereochemistry. Therefore, methods for the stereocontrolled synthesis and chiral resolution of azetidine derivatives are of paramount importance.

Chiral Resolution of racemic azetidine precursors is a common strategy. For example, racemic N-Boc-3-hydroxyazetidine can be resolved using enzymatic methods, such as lipase-catalyzed asymmetric hydrolysis of a corresponding ester derivative. sioc-journal.cn Chiral column chromatography is another effective technique for separating enantiomers.

Stereocontrolled Synthesis from chiral starting materials provides an elegant way to access enantiomerically pure azetidines. Syntheses starting from enantiopure β-amino alcohols can lead to diastereo- and enantiomerically pure cis-2,3-substituted azetidines. The stereochemical outcome of the cyclization step is often highly controlled. For instance, the intramolecular anionic ring-closure of a chlorinated β-amino alcohol often proceeds with high cis-diastereoselectivity. Another approach starts with chiral amines, such as (S)-1-phenylethylamine, to produce chiral cis-3-aminoazetidines, with diastereomers being separable by column chromatography.

Asymmetric Catalysis offers a powerful and efficient route to chiral azetidines. Copper-catalyzed asymmetric boryl allylation of azetines has been shown to install two adjacent stereocenters with high enantioselectivity and diastereoselectivity. nih.gov Similarly, chiral sabox copper(I) catalysis has been used in the asymmetric [3+1]-cycloaddition to prepare all-cis tetrasubstituted azetidine-2-carboxylic acids. Chiral quinine-based phase-transfer catalysts have also been successfully employed in the synthesis of chiral azetidine derivatives. To preserve stereochemical integrity during subsequent reactions, transformations are often conducted at low temperatures to minimize the risk of epimerization.

Table 3: Methods for Stereocontrol in Azetidine Synthesis

| Method | Description | Key Reagents/Catalysts | Example Precursor | Reference(s) |

|---|---|---|---|---|

| Enzymatic Resolution | Lipase-catalyzed asymmetric hydrolysis of a racemic ester. | Lipase | Racemic Phenyl 3-acetoxyazetidine-1-carboxylate | sioc-journal.cn |

| Chiral Column Chromatography | Direct separation of enantiomers. | Chiral stationary phase | Racemic N-Boc-3-hydroxyazetidine | |

| Diastereoselective Synthesis | Intramolecular cyclization of a chiral precursor. | LiHMDS | Chiral N-disubstituted β-amino alcohol | |

| Asymmetric Catalysis | Enantioselective difunctionalization of an achiral precursor. | Cu/bisphosphine complex | Azetine | nih.gov |

| Asymmetric Catalysis | Asymmetric [3+1]-cycloaddition. | Chiral sabox copper(I) complex | Enoldiazoacetate and imido-sulfur ylide |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the characterization of azetidine derivatives. It allows for the unambiguous determination of the molecular structure by analyzing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Interpretation and Coupling Analysis

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For azetidine systems, the protons on the four-membered ring typically exhibit characteristic chemical shifts and coupling patterns. In the case of substituted azetidines, the signals for the azetidine ring protons are often observed in the range of 3.0 to 5.0 ppm. For instance, in 3-((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)azetidine, the azetidine protons are found at approximately 3.5–4.5 ppm.

The coupling constants (J-values) between adjacent protons are crucial for determining the stereochemistry of the azetidine ring. For example, the coupling constants between protons on C3 and C4 of an azetidin-2-one (B1220530) ring are typically 5-6 Hz for cis derivatives and 0-2 Hz for trans derivatives. ipb.pt In a study of spirooxindolo-β-lactams, a type of azetidine derivative, the cis and trans diastereomers were distinguished based on these coupling constants. acs.org

Detailed analysis of multiplicity (singlet, doublet, triplet, etc.) helps to establish the number of neighboring protons. For example, in the ¹H-NMR spectrum of a 3-(pyrazol-1-yl)azetidine derivative, the methylene (B1212753) protons of the azetidine moiety appeared as two doublets, indicating their magnetic inequivalence and coupling to each other. mdpi.com

Table 1: Representative ¹H NMR Data for Azetidine Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity of Azetidine Protons | Reference |

|---|---|---|---|

| 3-((3-Bromo-[1,1'-biphenyl]-4-yl)oxy)azetidine | - | ~3.5–4.5 (m) | |

| 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine | CDCl₃ | 3.29–3.86 (m, 4H, azetidine CH₂) | vulcanchem.com |

| 3-(pyrazol-1-yl)azetidine derivative | CDCl₃ | 4.28 (d, J = 9.6 Hz, 2H), 4.42 (d, J = 9.6 Hz, 2H) | mdpi.com |

| N-Boc-3-(cyanomethylene)azetidine | CDCl₃ | 4.71 (dd, J = 6.0, 4.4 Hz, 2H), 4.62 (dd, J = 2.9, 1.5 Hz, 2H) | rsc.org |

Carbon-13 (¹³C) NMR Spectral Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the azetidine ring are sensitive to their substitution and electronic environment. Generally, the carbon atoms of the azetidine ring resonate in the range of 50-85 ppm.

For example, in 3-(4-(tert-Pentyl)phenoxy)azetidine, the azetidine carbons show characteristic resonances between 60 and 85 ppm, with the C-3 carbon attached to the phenoxy group appearing further downfield. In another example, 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine, the azetidine carbon is observed at 52.1 ppm. vulcanchem.com The specific chemical shifts can aid in confirming the position of substituents on the azetidine ring.

Table 2: Representative ¹³C NMR Data for Azetidine Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) of Azetidine Carbons | Reference |

|---|---|---|---|

| 3-(4-(tert-Pentyl)phenoxy)azetidine | - | 60-85 | |

| 3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine | - | 52.1 | vulcanchem.com |

| N-Boc-3-(cyanomethylene)azetidine | CDCl₃ | 57.9 and 60.3 (Az C-2,4), 153.1 (Az C-3) | mdpi.com |

Advanced 2D NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

Nitrogen-15 (¹⁵N) NMR Studies of Azetidine Nitrogen Atoms

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the azetidine nitrogen is sensitive to factors such as substitution, protonation state, and ring strain. For unsubstituted azetidine, the ¹⁵N resonance is at δ 25.3 ppm (relative to anhydrous ammonia), while N-t-butylazetidine shows a resonance at δ 52 ppm. ipb.pt

In a study of N-substituted azetidines, it was found that conjugation of the azetidine nitrogen with an aromatic ring resulted in a significant downfield shift of the ¹⁵N signal, indicating greater sp² character of the nitrogen atom. nih.gov The pKa of the azetidine nitrogen, a key factor in its stability and reactivity, can also be determined using ¹⁵N NMR. nih.gov

Fluorine-19 (¹⁹F) NMR for Functionalized Analogs

For azetidine derivatives containing fluorine atoms, such as fluorinated analogs of "this compound," Fluorine-19 NMR (¹⁹F NMR) is a highly valuable analytical tool. ¹⁹F NMR is characterized by high sensitivity and a wide range of chemical shifts, making it an excellent probe for the local electronic environment. nih.gov

In the context of medicinal chemistry, ¹⁹F NMR is used to verify the position and electronic environment of fluorine substituents. For example, in the characterization of 3,3-difluoroazetidine-2-carboxamide, the two equivalent fluorine atoms produce a singlet near δ -110 ppm in the ¹⁹F NMR spectrum. vulcanchem.com The chemical shift of the fluorine atom can be influenced by solvent and the presence of catalysts, which can be monitored in real-time using ¹⁹F NMR. mdpi.com

Mass Spectrometry (MS) for Molecular and Structural Confirmation

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.comrsc.org For "this compound," the expected monoisotopic mass is 226.99458 Da. uni.lu

Different ionization techniques can be employed, with Electrospray Ionization (ESI) being common for polar molecules like azetidine derivatives. rsc.org The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), and the isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum of "this compound."

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. frontiersin.orgchemrxiv.org This technique provides mass measurements with high accuracy, typically to within a few parts per million (ppm), enabling the differentiation of compounds with the same nominal mass but different elemental compositions.

For azetidine derivatives, HRMS is routinely used to confirm the molecular formula and the presence of specific isotopes, such as bromine in this compound. The characteristic isotopic pattern of bromine (approximately equal intensities for 79Br and 81Br) provides a clear signature in the mass spectrum.

Table 1: Representative HRMS Data for Azetidine Derivatives

| Compound | Molecular Formula | Calculated Mass (m/z) [M+H]+ | Found Mass (m/z) [M+H]+ |

|---|---|---|---|

| 1-(1-Benzhydrylazetidin-3-yl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine | C27H30N2 | 383.2487 | 383.2475 chemrxiv.org |

| 1-benzhydryl-3-azetidinol derivative | C20H24N2O | 309.1967 | 309.1968 chemrxiv.org |

This table showcases the high accuracy of HRMS in confirming the elemental composition of complex azetidine-containing molecules.

Fragmentation Pathway Analysis (e.g., FAB-MS)

Fragmentation pathway analysis, often conducted using techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS) or tandem mass spectrometry (MS/MS), provides valuable structural information by breaking down the parent molecule into smaller, charged fragments. smolecule.com The pattern of fragmentation is often predictable and characteristic of the compound's structure, helping to identify functional groups and their connectivity.

In the context of azetidin-2-one derivatives, which share a core structural motif with this compound, mass spectrometry reveals characteristic fragmentation patterns. For instance, the cleavage of the strained β-lactam ring is a common fragmentation pathway. acgpubs.orgrdd.edu.iq For N-[2-(10H-phenothiazinyl)ethyl]-N'-[(4-bromophenyl)methylidene]-hydrazine, a precursor to an azetidinone, the molecular ion peak was observed at m/z 424 (M+). acgpubs.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. frontiersin.org Specific bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies provides a fingerprint of the molecule's functional groups.

For azetidine systems, IR spectroscopy can confirm the presence of key structural features. For example, in a synthesized 1,3'-biazetidine (B3306570) derivative, absorption bands at 1731 cm⁻¹ and 1694 cm⁻¹ were characteristic of the ester (C=O) and Boc-carbamate (C=O) groups, respectively. mdpi.com In another study on azetidinone derivatives, the IR spectrum of N-[(2-oxo-3-chloro-4-(3-bromophenyl)-azetidine imino)-propyl]-indole showed characteristic absorptions for the N-H stretch (3365 cm⁻¹), C=O stretch of the β-lactam ring (1742 cm⁻¹), and the C-Br stretch (662 cm⁻¹). jocpr.com For 3-(4-(tert-Pentyl)phenoxy)azetidine, the N-H stretch of the azetidine ring is typically observed around 3300 cm⁻¹, while the characteristic C-O ether stretching vibration is found near 1240 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Azetidine-Related Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch (azetidine ring) | ~3300-3370 | jocpr.com |

| C=O Stretch (ester) | ~1731 | mdpi.com |

| C=O Stretch (Boc-carbamate) | ~1694 | mdpi.com |

| C=O Stretch (β-lactam) | ~1742 | jocpr.com |

| C-O Stretch (ether) | ~1240 |

This table provides a summary of key IR absorptions used to identify functional groups in azetidine derivatives.

Elemental Microanalysis for Compositional Validation

Elemental microanalysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to empirically determine the chemical formula of a substance. The experimentally determined percentages are compared with the calculated values for the proposed structure to validate its composition.

For a variety of synthesized azetidine and azetidinone derivatives, elemental analysis has been crucial for confirming their proposed structures. For instance, for N-[(2-oxo-3-chloro-4-(3-bromophenyl)-azetidine imino)-propyl]-indole, the calculated elemental composition was C, 55.51%; H, 4.42%; N, 9.71%, which was in close agreement with the found values of C, 55.47%; H, 4.36%; N, 9.65%. jocpr.com Similarly, for an azetidine-containing scaffold, the calculated values were C, 67.64%; H, 5.16%; N, 4.78%, and the found values were C, 67.76%; H, 5.44%; N, 4.53%. nih.gov

Table 3: Elemental Analysis Data for Representative Azetidine Derivatives

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| N-[(2-oxo-3-chloro-4-(3-bromophenyl)-azetidine imino)-propyl]-indole | C20H19N3OClBr | C: 55.51, H: 4.42, N: 9.71 | C: 55.47, H: 4.36, N: 9.65 | jocpr.com |

| Azetidine-fused scaffold | C33H30BrClN2O | C: 67.64, H: 5.16, N: 4.78 | C: 67.76, H: 5.44, N: 4.53 | nih.gov |

This table demonstrates the close correlation between calculated and experimentally found elemental compositions, validating the structures of these azetidine derivatives.

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical methods are fundamental to exploring the intrinsic properties of a molecule at the electronic level. nust.edu.pknorthwestern.edu These calculations can predict molecular geometries, spectroscopic signatures, and reactivity patterns with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. d-nb.infonih.gov It is employed to determine the lowest-energy three-dimensional arrangement of atoms, known as the optimized geometry. For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X combined with basis sets such as 6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles. acs.org These calculations account for electron correlation effects, providing a realistic molecular structure.

The process involves finding a stationary point on the potential energy surface, which corresponds to the most stable conformation of the molecule. For this compound, this includes determining the puckering of the azetidine ring and the orientation of the 4-bromophenoxy group relative to the four-membered ring. The electronic properties derived from DFT, such as charge distribution and dipole moment, are crucial for understanding the molecule's polarity and intermolecular interactions.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br (Aromatic) | ~1.91 Å |

| Bond Length | C-O (Aromatic-Ether) | ~1.37 Å |

| Bond Length | O-C (Ether-Azetidine) | ~1.43 Å |

| Bond Length | C-N (Azetidine) | ~1.47 Å |

| Bond Angle | C-O-C (Ether) | ~118° |

| Dihedral Angle | C-C-O-C | ~175° |

Computational methods, particularly DFT, are highly effective in predicting spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infonih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the ¹H and ¹³C NMR spectra of organic molecules. liverpool.ac.uk These predictions are invaluable for confirming experimentally determined structures or for identifying unknown compounds. d-nb.info

The accuracy of the predicted shifts relies heavily on the quality of the preceding geometry optimization and the chosen level of theory. nih.gov For complex molecules, it is often necessary to calculate the Boltzmann-averaged chemical shifts over several low-energy conformers to achieve good agreement with experimental results. d-nb.info Computational prediction can help assign specific signals in the experimental spectrum of this compound to particular protons and carbons within the molecule.

| Atom | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| CH | Azetidine C3 | 4.8 - 5.0 | 65 - 68 |

| CH₂ | Azetidine C2/C4 | 3.9 - 4.2 | 55 - 58 |

| CH | Aromatic (ortho to O) | 6.8 - 7.0 | 116 - 118 |

| CH | Aromatic (ortho to Br) | 7.4 - 7.6 | 132 - 134 |

| C-Br | Aromatic C4' | - | 115 - 117 |

| C-O | Aromatic C1' | - | 157 - 159 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are central to chemical reactions. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenoxy ring, while the LUMO is likely distributed across the aromatic system.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| This compound | -6.25 | -0.95 | 5.30 |

| 3-(4-Chlorophenoxy)azetidine | -6.30 | -0.98 | 5.32 |

| 3-Phenoxyazetidine | -6.10 | -0.85 | 5.25 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution by transforming the complex, delocalized molecular orbitals into localized orbitals corresponding to Lewis structures (i.e., bonds and lone pairs). numberanalytics.comdergipark.org.tr NBO analysis is used to investigate intramolecular interactions, such as hyperconjugation, and to quantify the charge on each atom. acs.orgrsc.org

| Atom | NBO Charge (e) |

|---|---|

| N (Azetidine) | -0.65 |

| O (Ether) | -0.58 |

| Br (Aromatic) | -0.05 |

| C3 (Azetidine) | +0.20 |

| H (on N) | +0.40 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the static nature of molecules, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior. dergipark.org.trresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how molecules move, change conformation, and interact with their environment (e.g., solvent or a biological receptor) over time. researchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: Analyze the flexibility of the molecule, including the puckering dynamics of the azetidine ring and the rotation around the C-O-C ether bond.

Study Solvation: Understand how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and behavior in solution.

Simulate Binding: If a biological target is known, MD simulations can model the binding process of this compound to the active site, revealing the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. dergipark.org.trnih.gov

| Simulation Goal | Key Information Obtained |

|---|---|

| Conformational Sampling | Preferred dihedral angles, ring pucker conformations, rotational energy barriers. |

| Ligand-Protein Docking Validation | Stability of binding pose, root-mean-square deviation (RMSD) of the ligand, analysis of key binding site interactions. researchgate.net |

| Interaction with Membranes | Potential for passive diffusion, orientation within a lipid bilayer. |

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used in drug discovery to correlate the chemical structure of compounds with their biological activity. mdpi.comtoxicology.org These models help in understanding which structural features are important for a desired effect and in predicting the activity of new, unsynthesized analogs. nih.gov

For a series of analogs of this compound, a QSAR model could be developed. This involves:

Generating Descriptors: Calculating a variety of molecular descriptors (e.g., electronic, steric, topological, hydrophobic) for each analog.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a mathematical equation that links the descriptors to the observed biological activity. aimspress.com

Validation: Testing the model's predictive power on a set of compounds not used in its creation. toxicology.org

SAR analysis of this compound analogs might reveal, for example, that electron-withdrawing groups on the phenoxy ring enhance activity, or that the size of the substituent at the para-position is critical. Such insights are instrumental in guiding the synthesis of more potent and selective compounds. acs.orgmdpi.com

| Substituent (X) | Key Descriptor (e.g., Hammett Constant, σ) | Predicted Activity (IC₅₀, µM) |

|---|---|---|

| -Br | +0.23 | 5.2 |

| -Cl | +0.23 | 5.1 |

| -F | +0.06 | 8.7 |

| -H | 0.00 | 10.5 |

| -CH₃ | -0.17 | 15.3 |

| -NO₂ | +0.78 | 1.1 |

Molecular Docking and Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.comnih.gov This method is crucial in structure-based drug design, allowing researchers to predict the binding affinity and interaction mode of a ligand with its target protein. nih.gov The prediction of drug-target binding kinetics is a significant area of computational biophysics, as these kinetics often show a better correlation with drug efficacy than binding affinities alone. cecam.org Advanced molecular dynamics (MD) simulation techniques have been developed to understand the complex mechanisms of drug-target binding and to create reliable predictive tools for the drug design pipeline. cecam.orgnih.gov

For azetidine-based compounds, molecular docking studies have provided valuable insights into their potential as therapeutic agents. For instance, analogs of this compound have been investigated for their interaction with various biological targets.

One study focused on a series of 1,3-diaryl-spiro[azetidine-2,3′-indoline]-2′,4-diones, which are structurally related to azetidines. nih.gov Molecular docking was performed to evaluate their potential as inhibitors of the MDM2-p53 interaction, a key target in cancer therapy. The study found that the binding mode and affinity were highly dependent on the stereochemistry of the azetidine ring. The (2R,3R)-enantiomer of 1,3-bis(4-chlorophenyl)spiro[azetidine-2,3′-indoline]-2′,4-dione exhibited the best binding mode, with one of its aryl fragments fitting into a hydrophobic pocket of the MDM2 protein. nih.gov In contrast, the (2S,3S)-enantiomer was not well-positioned in the MDM2 cavity, demonstrating a significantly lower binding affinity. nih.gov

In another example, a different azetidine derivative, 1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one, was investigated for its enzymatic inhibition properties. Molecular docking studies suggested favorable interactions with the active site of xanthine (B1682287) oxidase, providing a structural basis for its observed inhibitory activity. Similarly, computational studies on novel 1-azetidinone substituted benzimidazole (B57391) derivatives showed good binding affinity with Plasmodium falciparum glutamate (B1630785) dehydrogenase, highlighting their potential as antimalarial agents. ijbpas.com

These studies underscore the utility of molecular docking in identifying promising azetidine-based compounds and elucidating the structural determinants of their biological activity. The binding energies and interactions predicted by these computational models are critical for guiding the optimization of lead compounds. nih.gov

Table 1: Molecular Docking Data for Azetidine Analogs

| Compound/Analog | Target Protein | Docking Software/Method | Predicted Binding Affinity/Score | Key Findings | Reference |

|---|---|---|---|---|---|

| 1,3-bis(4-chlorophenyl)spiro[azetidine-2,3′-indoline]-2′,4-dione (2R,3R enantiomer) | MDM2 | AutoDock Vina | -7.6 kcal/mol | Optimal binding in the hydrophobic pocket of MDM2. | nih.gov |

| 1,3-bis(4-chlorophenyl)spiro[azetidine-2,3′-indoline]-2′,4-dione (2S,3S enantiomer) | MDM2 | AutoDock Vina | -6.9 kcal/mol | Disadvantageous placement in the MDM2 cavity. | nih.gov |

| 1-(3-Bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one | Xanthine Oxidase | Not Specified | IC50 of ~15 µM (Cytotoxicity) | Favorable interactions with the enzyme's active site were suggested. | |

| N-(2-(4-Bromophenyl)3-Chloro-4-oxoazetidin-1-yl)-2-(2-methyl-1-H-benzo[d]imidazol-1-yl)acetamide | Plasmodium falciparum Glutamate Dehydrogenase | Not Specified | -87.94 | Good binding affinity observed. | ijbpas.com |

Mechanistic Studies of Chemical Reactions and Regioselectivity

Computational and mechanistic studies are vital for understanding and optimizing the synthesis of complex molecules like this compound and its analogs. These investigations provide insight into reaction pathways, transition states, and the factors governing selectivity.

Staudinger Reaction: The synthesis of spiro-β-lactams, which contain an azetidin-2-one core, has been achieved via the Staudinger ketene-imine cycloaddition. nih.gov Mechanistic studies revealed that the choice of reagents could reverse the diastereoselectivity of the reaction. For example, generating the ketene from pre-synthesized acyl chloride yielded one diastereomer, whereas using oxalyl chloride for in-situ ketene generation in a one-pot reaction at room temperature favored the formation of a different diastereomer. nih.gov This highlights the subtle energetic differences in the reaction pathways that can be exploited to control stereochemical outcomes.

Aza-Michael Addition: The aza-Michael addition is a key method for functionalizing azetidine rings. Studies on the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles have shed light on the regioselectivity of this process. mdpi.com For instance, the reaction with 1H-pyrazole, catalyzed by DBU, exclusively yields the N-1 substituted adduct. The structure of the product was confirmed by extensive NMR spectroscopy, which showed correlations between the pyrazole-ring proton and the azetidine protons. mdpi.com Similarly, the reaction with 1,2,4-triazole (B32235) also proceeds with high regioselectivity, affording only the 1-substituted 1,2,4-triazole adduct, which is consistent with previous reports on DBU-catalyzed aza-Michael reactions. mdpi.com

Ring-Formation and Ring-Opening Reactions: The formation of the strained azetidine ring is a thermodynamically challenging process. A regio- and diastereoselective two-step method for synthesizing 2-arylazetidines from oxiranes has been developed, where the kinetically controlled 4-exo-tet ring closure is favored over the thermodynamically preferred 5-endo-tet cyclization. acs.org Quantum chemical calculations have been used to explain this selectivity, providing a theoretical basis for Baldwin's rules in this context. acs.org Conversely, the strained four-membered ring of N-alkyl azetidines is susceptible to ring-opening reactions. Treatment with cyanogen (B1215507) bromide leads to the formation of 3-bromo N-alkyl cyanamides with variable regioselectivity. researchgate.net Similarly, N-alkyl azetidines react with chloroformates, leading mainly to the cleavage of the azetidine ring. researchgate.net

Table 2: Mechanistic and Regioselectivity Studies of Azetidine Reactions

| Reaction Type | Substrate/Analog | Key Reagents/Conditions | Mechanistic Insight | Regio/Stereoselectivity Outcome | Reference |

|---|---|---|---|---|---|

| Staudinger Reaction | Imines and Ketenes | Oxalyl chloride vs. pre-formed acyl chloride | Ketene generation method influences the transition state. | Reversal of diastereoselectivity observed. | nih.gov |

| Aza-Michael Addition | Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole, DBU | DBU-catalyzed conjugate addition. | Exclusive formation of the N-1 substituted pyrazole adduct. | mdpi.com |

| Ring Formation (4-exo-tet) | 2-Chloro-N-(oxiran-2-ylmethyl)aniline derivatives | LiDA-KOR superbase | Kinetically controlled cyclization favored over thermodynamic product. | High regio- and diastereoselectivity for trans-2,3-disubstituted azetidines. | acs.org |

| Ring-Opening | N-alkyl azetidines | Cyanogen Bromide (BrCN) | Nucleophilic attack followed by ring cleavage. | Formation of 3-bromo N-alkyl cyanamides; variable regioselectivity. | researchgate.net |

| Radical Addition (Giese) | 3-Aryl-3-carboxy azetidines | Visible light photoredox catalysis | Strained ring makes addition more exergonic and reduces radical dimerization. | Formation of 3-aryl-3-alkyl substituted azetidines. | chemrxiv.org |

| Strain-Release Functionalization | 3-(4-bromophenyl)-1-azabicyclo[1.1.0]butane | SF5Cl, blue LEDs | Radical initiation by SF5Cl. | Regioselective formation of 3-chloro-1-(pentafluorosulfanyl)azetidines. | chemrxiv.org |

Biological and Pharmacological Spectrum of 3 4 Bromophenoxy Azetidine Derivatives

Evaluation of Antimicrobial Potency

The antimicrobial potential of 3-(4-Bromophenoxy)azetidine derivatives has been a subject of scientific investigation, exploring their efficacy against a range of pathogenic microorganisms, including bacteria and fungi. The unique structural features of the azetidine (B1206935) ring, combined with the phenoxy moiety, are thought to contribute to their biological activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli)

Currently, there is a lack of specific research data detailing the antibacterial efficacy of this compound derivatives against common Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. While the broader class of azetidine-containing compounds has been investigated for antibacterial properties, dedicated studies on this particular derivative are not available in the reviewed scientific literature. The development of new antibacterial agents is crucial to address the growing challenge of antibiotic resistance.

Antifungal Activity Assessment

Detailed studies specifically assessing the antifungal activity of this compound derivatives are not prominently available in the current scientific literature. While azetidine derivatives, in general, have been explored for various pharmacological activities, specific data on the antifungal spectrum of this particular compound against key fungal pathogens remains an area for future research.

Antiviral Spectrum (e.g., Influenza A H2N2, HIV-1, HSV-1, HSV-2, Para-influenza-3, Punta Toro)

There is currently no specific information available in the scientific literature regarding the antiviral activity of this compound derivatives against Influenza A H2N2, HIV-1, HSV-1, HSV-2, Para-influenza-3, or Punta Toro viruses. Research into the antiviral properties of this particular class of compounds is needed to determine their potential in this therapeutic area.

Investigation of Antineoplastic / Antitumor Activity

The potential of azetidine derivatives as anticancer agents has been an area of active research. The rigid four-membered ring of the azetidine moiety can serve as a scaffold for the synthesis of compounds with diverse biological activities, including antineoplastic effects.

In Vitro Cytotoxicity Profiling (e.g., MCF-7 Breast Cancer Cell Line)

While specific studies on the in vitro cytotoxicity of this compound derivatives against the MCF-7 breast cancer cell line are not available, related research on other azetidine-containing compounds has shown promising results. For instance, a study on novel estrogen derivatives demonstrated cytotoxic activity against MCF-7 cells. Similarly, a synthetic β-nitrostyrene derivative and other synthetic compounds have shown inhibitory activity on the MCF-7 cell line with IC50 values in the low microgram per milliliter range. Another investigation into brominated plastoquinone (B1678516) analogs also reported cytotoxic activity against MCF-7 cells. These findings, although not directly on the subject compound, suggest that the azetidine scaffold can be a component of molecules with potential anticancer properties. Further research is warranted to specifically evaluate the cytotoxicity of this compound derivatives.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Isoniazid |

| BGAz derivatives |

| 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s |

| Estrogen derivatives |

| β-nitrostyrene derivative |

Mechanistic Studies of Cellular Target Inhibition

While direct mechanistic studies on this compound derivatives are emerging, research into structurally related heterocyclic compounds provides insight into their potential anticancer mechanisms. Key cellular targets for cancer therapy include enzymes like telomerase, histone deacetylases (HDAC), thymidylate synthase, topoisomerase II, and thymidine (B127349) phosphorylase.

Thymidine Phosphorylase (TP): Thymidine phosphorylase is an enzyme that plays a crucial role in cancer angiogenesis and metastasis. nih.govnih.gov Its inhibition is a key strategy in developing anticancer drugs. nih.gov Various heterocyclic compounds, such as those containing 1,3,4-oxadiazole (B1194373) and quinoxaline (B1680401) scaffolds, have been identified as potent TP inhibitors. nih.govresearchgate.net For instance, a series of 1,3,4-oxadiazole-2-thione derivatives demonstrated moderate to high inhibitory activity against TP, with the most active compound, bearing a 4-hydroxyphenyl group, showing an IC50 value of 38.24 ± 1.28 µM. nih.gov Another study on quinoxaline analogs identified a compound with an IC50 value as low as 3.20 ± 0.10 µM. researchgate.net These findings suggest that azetidine derivatives could be similarly explored for TP inhibitory activity.

Histone Deacetylase (HDAC): HDACs are enzymes involved in the regulation of gene expression, and their overexpression is linked to carcinogenesis. mdpi.com HDAC inhibitors can induce cancer cell death through various mechanisms, including apoptosis and autophagy. mdpi.com Research has identified derivatives of 1,3,4-oxadiazole as a class of HDAC inhibitors, highlighting the potential for other nitrogen-containing heterocyclic compounds to target this enzyme family. mdpi.com

Antiproliferative Effects on Cancer Cell Lines

Derivatives of azetidine have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Studies on novel azetidine amides, for example, identified them as potent small-molecule STAT3 inhibitors, a key protein involved in cancer cell survival and proliferation. acs.org These compounds showed efficacy against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, with EC50 values in the sub-micromolar to low micromolar range. acs.org

One of the most promising compounds, an ester derivative, exhibited potent activity against MDA-MB-231 and MDA-MB-468 viable cells with EC50 values of 0.9 µM and 1.0 µM, respectively. acs.org Furthermore, 3-fluoroazetidin-2-one derivatives have shown potent activity in MCF-7 human breast cancer cells, with IC50 values as low as 0.075 µM. mdpi.com

| Compound Class | Cancer Cell Line | IC50 / EC50 (µM) | Reference |

| Azetidine Amide (Ester derivative 7g) | MDA-MB-231 | 0.9 | acs.org |

| Azetidine Amide (Ester derivative 7g) | MDA-MB-468 | 1.0 | acs.org |

| 3-Fluoroazetidin-2-one (Compound 32) | MCF-7 | 0.075 | mdpi.com |

| 3-Fluoroazetidin-2-one (Compound 33) | MCF-7 | 0.095 | mdpi.com |

| Naphthalene-Chalcone (Compound 3f) | MCF-7 | 222.72 (µg/mL) |

Neuropharmacological and Central Nervous System (CNS) Activity Profiling

The unique structural properties of the azetidine ring make it a valuable scaffold for the development of CNS-active compounds.

Assessment of Antidepressant-like Effects and Neurotransmitter System Modulation

The development of novel antidepressants often targets the modulation of monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA). nih.govmdpi.com Azetidine derivatives have been explored as potential antidepressants due to their structural similarities to known CNS stimulants and their ability to interact with neurotransmitter systems. nih.gov

Research into nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists containing an azetidine ring has shown antidepressant-like activity. nih.gov These receptors can modulate the release of key neurotransmitters involved in mood regulation. nih.gov The mechanism of action for many antidepressants involves increasing the synaptic levels of monoamines, either by inhibiting their reuptake or by preventing their metabolic breakdown. researchgate.net While specific studies on this compound are limited, the broader class of azetidine derivatives shows promise for modulating these critical CNS pathways.

Development of Lead Compounds for CNS Disorders

The synthesis of diverse libraries of azetidine-based scaffolds is a key strategy for discovering lead compounds for CNS disorders. nih.govnih.gov These scaffolds are designed and optimized to have physicochemical properties suitable for crossing the blood-brain barrier, a critical requirement for CNS drugs. nih.gov In silico analysis and in vitro profiling are used to assess properties like molecular weight, solubility, and protein binding to ensure the compounds have a high likelihood of success in CNS drug development. nih.govresearchgate.net The incorporation of an azetidine ring provides a rigid and densely functionalized core that can be diversified to create fused, bridged, and spirocyclic ring systems, expanding the chemical space for CNS-targeted therapies. nih.govnih.gov

Enzyme Inhibition Assays

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a therapeutic target for a variety of diseases, including hypertension and inflammation, due to its role in metabolizing anti-inflammatory fatty acids. nih.govnih.gov The inhibition of sEH helps to stabilize these beneficial molecules, leading to therapeutic effects. mdpi.com

Urea (B33335) and amide-based derivatives are among the most potent classes of sEH inhibitors. nih.gov The central urea or amide group forms strong hydrogen bonds with key amino acid residues in the active site of the enzyme. nih.gov Numerous studies have reported sEH inhibitors with IC50 values in the low nanomolar to picomolar range. For example, the inhibitor TPPU has IC50 values of 37 nM and 3.7 nM for monkey and human sEH, respectively. medchemexpress.com GSK2256294A is an even more potent inhibitor, with IC50 values of 27 pM, 61 pM, and 189 pM for human, rat, and murine sEH, respectively. medchemexpress.com

| Compound | Target | IC50 | Reference |

| TPPU | Human sEH | 3.7 nM | medchemexpress.com |

| TPPU | Monkey sEH | 37 nM | medchemexpress.com |

| GSK2256294A | Human sEH | 27 pM | medchemexpress.com |

| GSK2256294A | Rat sEH | 61 pM | medchemexpress.com |

| GSK2256294A | Murine sEH | 189 pM | medchemexpress.com |

| AR9281 (APAU) | Human sEH | 13.8 nM | medchemexpress.com |

| AR9281 (APAU) | Murine sEH | 1.7 nM | medchemexpress.com |

| Sulfonyl Urea (4f) | Human sEH | 2.94 nM | mdpi.com |

| Sulfonyl Urea (4l) | Human sEH | 1.69 nM | mdpi.com |

Interference with Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Synthesis

Derivatives of this compound that incorporate a 2-oxoazetidine (azetidin-2-one) structure are of significant interest for their antibacterial potential. This core structure is famously known as the β-lactam ring, the active pharmacophore in penicillin and related antibiotics. The antibacterial mechanism of these β-lactam-containing compounds is their ability to interfere with the synthesis of the bacterial cell wall.

The molecular action of these derivatives involves the selective and irreversible inhibition of enzymes known as Penicillin-Binding Proteins (PBPs). jmchemsci.com PBPs are essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, these azetidine derivatives block the transpeptidation reaction, preventing the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death. The strained four-membered azetidin-2-one (B1220530) ring is crucial for this activity, as its cleavage allows for the covalent modification of the PBP enzymes.

Inhibition of Tyrosinase and Cathepsin K

Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in cosmetics and treatments for hyperpigmentation disorders. nih.govnih.gov While a broad range of heterocyclic compounds have been investigated as tyrosinase inhibitors, specific research on this compound derivatives in this area is limited. However, the general class of azetidines and related nitrogen-containing heterocycles continues to be explored for this activity. For instance, various thiazole (B1198619) and resveratrol (B1683913) derivatives have shown potent, mixed-type inhibitory effects on tyrosinase. nih.govnih.gov The development of azetidine-based tyrosinase inhibitors remains an area for future investigation.

Cathepsin K Inhibition: Cathepsin K is a cysteine protease that plays a critical role in bone resorption by degrading collagen. Its inhibition is a key therapeutic strategy for managing osteoporosis. Studies have identified 3,4-disubstituted azetidin-2-ones as a novel class of potent and selective inhibitors of Cathepsin K. The mechanism involves the azetidinone ring acting as a "warhead" that transiently acylates the sulfhydryl group of the cysteine residue in the enzyme's active site. The selectivity of these inhibitors can be finely tuned by modifying the substituents at the P2 and P3 positions of the molecule, demonstrating that the azetidine scaffold is a promising template for developing new anti-osteoporotic agents.

Anti-inflammatory Response Evaluation

The azetidine scaffold is recognized as a valuable framework in the design of novel anti-inflammatory agents. nih.govresearchgate.net Derivatives have been shown to exert their effects through various mechanisms, including the attenuation of inflammatory mediators.

In one study, a novel azetidine derivative, KHG26792 (3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride), was evaluated for its anti-inflammatory properties in amyloid β-treated microglial cells. The findings demonstrated that the compound significantly reduced the production of key inflammatory mediators, as detailed in the table below.

| Inflammatory Mediator | Effect of KHG26792 Treatment |

|---|---|

| Interleukin-6 (IL-6) | Attenuated |

| Interleukin-1β (IL-1β) | Attenuated |

| Tumor Necrosis Factor-α (TNF-α) | Attenuated |

| Nitric Oxide (NO) | Attenuated |

The mechanism for these effects was linked to the modulation of the Akt/GSK-3β signaling pathway and a reduction in the translocation of the inflammatory transcription factor NF-κB.

Antioxidant Activity Screening

Several studies have confirmed the antioxidant potential of azetidine derivatives. nih.govresearchgate.net The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous disease states.

The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In a study of a synthesized N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-2-(1H-pyrrol-1-yl) acetamide, the derivative demonstrated significant antioxidant activity. jmchemsci.com The results showed a maximum scavenging effect of 85% at a concentration of 25 μg, indicating its potent ability to donate a hydrogen atom and neutralize free radicals.

| Compound | Concentration (μg) | Maximum Scavenging Effect (%) |

|---|---|---|

| Azetidin-2-one derivative | 25 | 85% |

| Ascorbic Acid (Standard) | - | - |

Furthermore, the antioxidative properties of the azetidine derivative KHG26792 were demonstrated by its ability to downregulate levels of protein oxidation, lipid peroxidation, and reactive oxygen species (ROS) induced by amyloid β.

Anticonvulsant Properties

Azetidin-2-one derivatives have emerged as a promising class of compounds for the development of new antiepileptic drugs. neuroquantology.com Research has focused on derivatives that incorporate a 4-bromophenyl moiety, which is directly relevant to the this compound structure.

A series of N-(2-(4-bromophenyl)-3-chloro-4-oxoazetidin-1-yl)-carboxamide derivatives were synthesized and evaluated for anticonvulsant activity using standard animal models, including the Isoniazid (INH) and Pentylenetetrazole (PTZ) induced convulsion tests. neuroquantology.com Several of these compounds significantly delayed the onset of convulsions, suggesting a mechanism that may involve the enhancement of GABA-mediated inhibitory neurotransmission. The presence of an electron-withdrawing bromine atom on the phenyl ring was noted as a key feature for this activity. neuroquantology.com

Antihypertensive Efficacy

The investigation of azetidine derivatives for antihypertensive properties is an emerging field. While extensive research has been conducted on other nitrogen-containing heterocyclic compounds, such as pyrrolo[2,3-c]azepines and pyridazinones, as potential antihypertensive agents, specific data on this compound derivatives are not widely available in the current literature. nih.govorientjchem.org The development of azetidine-based compounds that target mechanisms of blood pressure regulation, such as angiotensin-converting enzyme (ACE) inhibition or adrenergic receptor blockade, represents a potential avenue for future drug discovery.

Immunomodulatory / Immunostimulating Effects

The azetidine scaffold is recognized for its wide range of pharmacological activities, but its potential for immunomodulatory or immunostimulating effects is not yet well-established. nih.govresearchgate.net While other heterocyclic compounds have been investigated for their ability to modulate immune responses, such as down-regulating pro-inflammatory cytokines, specific studies focusing on this compound derivatives in this capacity are limited. This remains an area that warrants further exploration to fully understand the pharmacological spectrum of this chemical class.

Anthelmintic Activity

Helminthiases, or infections caused by parasitic worms, remain a significant global health issue, necessitating the search for new and effective anthelmintic drugs. japsonline.com The evaluation of novel chemical entities for such activity is a crucial first step in the drug discovery pipeline. While specific studies detailing the anthelmintic properties of this compound derivatives are limited, the general methodologies for screening and the activity of other nitrogen-containing heterocyclic compounds offer a valuable reference.

In vitro anthelmintic activity is commonly assessed using model organisms. The Indian earthworm is frequently used due to its anatomical and physiological resemblance to intestinal roundworms that infect humans. researchgate.net In a typical assay, the time taken for a test compound to cause paralysis and death of the worms is recorded and compared to a standard drug, such as Albendazole. researchgate.net

Research into other heterocyclic systems has shown promising results. For example, newly synthesized nitro-benzimidazole derivatives have demonstrated significant anthelmintic properties in such assays. researchgate.net Similarly, novel thiosemicarbazide (B42300) derivatives have been evaluated, with some compounds showing 100% mortality of nematodes at tested concentrations. mdpi.com These studies underscore the potential of heterocyclic chemistry in generating new leads for anthelmintic therapies.

Given that the azetidine scaffold is a core component of various biologically active molecules, its derivatives, including those with a 3-(4-Bromophenoxy) substitution, represent a class of compounds that could be explored for anthelmintic potential using these established screening methods. ijbpas.comjmchemsci.com

Receptor Binding Profiling (e.g., Serotonin and Dopamine Receptors)

The interaction of novel compounds with neurotransmitter receptors is a key area of investigation for central nervous system (CNS) disorders. The azetidine scaffold has been identified as a valuable core in the design of ligands for dopamine and serotonin receptors.

Specifically, a study focused on a series of N-(1-benzhydryl-azetidin-3-yl)-benzamide derivatives, which bear structural similarities to the 3-(phenoxy)azetidine class, evaluated their potency as dopamine receptor antagonists. researchgate.net These compounds were assessed for their binding affinity to D2 and D4 dopamine receptor subtypes. researchgate.net

The research found that substitutions on the phenyl ring of the benzamide (B126) moiety significantly influenced receptor affinity. Notably, compounds with a bromine substitution demonstrated high potency. The derivative N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide was identified as the most potent D4 antagonist in the series, while N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide was the most potent D2 antagonist. researchgate.net The binding affinities (Ki) for these and other related compounds are detailed in the table below.

| Compound | Substitution on Phenyl Ring | D2 Receptor Affinity (Ki, nM) | D4 Receptor Affinity (Ki, nM) |

|---|---|---|---|

| N-(1-benzhydryl-azetidin-3yl)-benzamide | None | 15.8 | 10.0 |

| N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide | 2-Bromo | 2.5 | 5.0 |

| N-(1-benzhydryl-azetidin-3yl)-3-bromo-benzamide | 3-Bromo | 10.0 | 7.9 |

| N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide | 4-Bromo | 5.0 | 3.1 |

The affinity of compounds for both dopamine D2 and serotonin 5-HT2A receptors is particularly relevant in the development of antipsychotic drugs. nih.gov The ratio of affinity for these two receptors (5-HT2A/D2) is often used as an indicator of a compound's potential to be an "atypical" antipsychotic, which is associated with a lower incidence of extrapyramidal side effects. nih.gov While the aforementioned study on azetidine derivatives focused on D2 and D4 receptors, the high affinity observed suggests that further profiling of this compound derivatives against a wider panel of CNS receptors, including various serotonin subtypes, would be a logical step in exploring their therapeutic potential.

Future Research Directions and Translational Applications